molecular formula C6H15K2NO6P2 B12687176 Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate CAS No. 94277-98-2

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B12687176
CAS No.: 94277-98-2
M. Wt: 337.33 g/mol
InChI Key: INBSPTQLBUWKTK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate (CAS: 83562-73-6) is a bisphosphonate derivative characterized by a butylimino group bridging two methylene-linked phosphonate moieties, with two potassium counterions. Its molecular formula is C₅H₁₃K₂NO₆P₂, and it has a molecular weight of 323.30 g/mol . Bisphosphonates are widely studied for their role in bone metabolism, particularly in treating osteoporosis and other bone-resorption disorders, due to their affinity for hydroxyapatite in bone tissue . This compound’s structure enables strong chelation with calcium ions, enhancing its retention in bone matrices.

The synthesis of such bisphosphonates typically involves reacting amines with phosphorous acid and phosphorus trichloride, followed by hydrolysis and salt formation . The butylimino group introduces moderate lipophilicity, balancing solubility and membrane permeability, which is critical for bioavailability .

Properties

CAS No.

94277-98-2

Molecular Formula

C6H15K2NO6P2

Molecular Weight

337.33 g/mol

IUPAC Name

dipotassium;N,N-bis(phosphonatomethyl)butan-1-amine;hydron

InChI

InChI=1S/C6H17NO6P2.2K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2

InChI Key

INBSPTQLBUWKTK-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Three-Component Condensation Method

A common and effective synthetic route for aminobisphosphonates involves a three-component condensation reaction between:

  • A primary amine (e.g., butylamine),
  • A trialkyl phosphite (e.g., triethyl phosphite or diethyl phosphite),
  • An orthoformate (e.g., triethyl orthoformate).

This method leads to the formation of the bisphosphonate structure with the amino substituent incorporated via the imino linkage. The reaction proceeds through the formation of an imine intermediate, which then reacts with phosphite reagents to yield the bisphosphonate ester, which can be subsequently hydrolyzed to the acid or salt form.

Reaction of Carboxylic Acids with Phosphorous Reagents

Another widely used industrial method for bisphosphonate synthesis, including aminobisphosphonates, involves the reaction of an appropriate carboxylic acid derivative with phosphorous acid and phosphorus trichloride (or related chlorides such as phosphorus oxychloride). This method is often followed by hydrolysis to yield the bisphosphonic acid or its salts.

  • The carboxylic acid (or acid chloride intermediate) reacts with phosphorus trichloride and phosphorous acid to form a ketophosphonate intermediate.
  • This intermediate undergoes further reaction to form the bisphosphonate structure.
  • Hydrolysis with water converts the intermediate to the bisphosphonic acid.
  • The acid can then be neutralized with potassium bases to form the dipotassium salt.

This method is the foundation of many pharmaceutical bisphosphonate syntheses due to its scalability and relatively straightforward process.

Detailed Preparation Method for this compound

Starting Materials

  • Butylamine (primary amine providing the butylimino group)
  • Trialkyl phosphite (e.g., triethyl phosphite or diethyl phosphite)
  • Triethyl orthoformate (or similar orthoformate)
  • Phosphorous acid (H3PO3)
  • Phosphorus trichloride (PCl3)
  • Potassium hydroxide or potassium carbonate (for salt formation)

Synthetic Procedure

Step 1: Formation of the Aminobisphosphonate Ester

  • Under an inert atmosphere (e.g., nitrogen), butylamine is reacted with triethyl orthoformate and trialkyl phosphite.
  • The reaction is typically carried out at elevated temperatures (e.g., 80–120 °C) for several hours.
  • The imine intermediate forms in situ, which then undergoes nucleophilic addition by the phosphite to yield the bisphosphonate ester.

Step 2: Hydrolysis and Salt Formation

  • The bisphosphonate ester is hydrolyzed under acidic or neutral aqueous conditions to yield the bisphosphonic acid.
  • Hydrochloric acid (15–20% w/w) is often used for hydrolysis, with azeotropic removal of water using n-butanol to improve yield and purity.
  • The bisphosphonic acid is then neutralized with potassium hydroxide or potassium carbonate to form the dipotassium dihydrogen salt.
  • Crystallization and filtration yield the pure this compound.

Reaction Conditions and Optimization

  • Hydrolysis is typically performed at 80–90 °C for 1–3 hours under nitrogen to prevent oxidation.
  • The use of azeotropic distillation with n-butanol enhances water removal, improving crystallization and purity.
  • pH adjustments during salt formation are critical; a two-step pH adjustment (first to ~1.8, then to 4–6) is often optimal for salt crystallization.
  • Solvents such as sulfolane or methanesulfonic acid (MSA) can be used to improve reaction homogeneity and yield.
  • Microwave-assisted synthesis has been explored to reduce reaction times significantly, achieving comparable or better yields in minutes rather than hours.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Primary amine Butylamine Provides butylimino group
Trialkyl phosphite Triethyl or diethyl phosphite Reactant for bisphosphonate formation
Orthoformate Triethyl orthoformate Condensation partner
Temperature (ester formation) 80–120 °C Elevated temperature for reaction
Hydrolysis acid concentration 15–20% HCl Optimal for hydrolysis and purity
Hydrolysis temperature 80–90 °C Under nitrogen atmosphere
Hydrolysis time 1–3 hours Sufficient for complete conversion
Water removal method Azeotropic distillation with n-butanol Enhances purity and yield
Salt formation pH adjustment Step 1: ~1.8; Step 2: 4–6 Critical for crystallization
Salt base Potassium hydroxide or carbonate Forms dipotassium salt
Yield Typically high (>70%) Dependent on optimization
Purity High (>95%) Verified by NMR, HPLC

Mechanistic Insights

  • The initial step involves formation of an imine from butylamine and orthoformate.
  • The trialkyl phosphite attacks the imine carbon, forming a phosphonate intermediate.
  • Subsequent hydrolysis converts phosphonate esters to phosphonic acids.
  • The presence of phosphorous acid and phosphorus trichloride facilitates formation of reactive intermediates such as acid chlorides and ketophosphonates, which are key to bisphosphonate formation.
  • Solvent choice influences the reaction pathway; polar solvents like methanesulfonic acid can activate phosphorus trichloride, while sulfolane requires both phosphorus trichloride and phosphorous acid for nucleophilic species formation.

Summary of Research Findings and Practical Considerations

  • The three-component condensation method is effective for synthesizing aminobisphosphonates with various alkyl substituents, including butylimino groups.
  • Hydrolysis and salt formation steps are crucial for obtaining pure dipotassium salts suitable for pharmaceutical applications.
  • Optimization of reaction parameters such as temperature, acid concentration, solvent, and pH adjustment significantly impacts yield and purity.
  • Microwave-assisted synthesis and solvent-free methods are emerging as greener, faster alternatives but require further scale-up validation.
  • The use of azeotropic water removal with n-butanol is superior to isopropanol for improving crystallization and yield.
  • Purification typically involves washing and digestion steps with alcohol-water mixtures to remove impurities.
  • Analytical methods such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for confirming product purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate derivatives .

Scientific Research Applications

Industrial Production

In industrial settings, large-scale synthesis is optimized for yield and purity, often involving multiple purification steps to meet required specifications.

Scientific Research Applications

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate has a range of applications across different research domains:

Chemistry

  • Reagent in Chemical Reactions : It serves as a reagent in various organic synthesis processes, facilitating the formation of complex molecules.
  • Chemical Reactions : The compound undergoes oxidation, reduction, and substitution reactions, allowing for the generation of various phosphonate derivatives.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit enzymes involved in biological processes, particularly those related to bone metabolism.
  • Mechanism of Action : It binds to hydroxyapatite in bone tissue, inhibiting osteoclast activity and thus reducing bone resorption. This mechanism is crucial for its potential therapeutic effects on bone density.

Medicine

  • Therapeutic Applications : Investigated for its potential use as a bone resorption inhibitor in conditions such as osteoporosis. Studies have shown that it can significantly increase bone mineral density (BMD) in treated individuals.
  • Case Studies :
    • A clinical study demonstrated that patients receiving bisphosphonate therapy experienced significant improvements in BMD and reductions in fracture rates over two years.
    • Another case highlighted potential adverse effects such as hypophosphatemia, emphasizing the need for monitoring during treatment.

Industry

  • Material Development : Utilized in the development of specialized materials due to its unique chemical properties.
  • Industrial Processes : Acts as a component in certain industrial applications where phosphonates are required for their reactivity and stability.

This compound exhibits notable biological activity, primarily through its anti-resorptive properties:

In Vitro Studies

In vitro experiments have shown that this compound effectively reduces osteoclast formation and activity in cultured bone cells. It induces apoptosis in osteoclasts while promoting osteoblast proliferation.

In Vivo Studies

Animal model studies indicate that administration of this compound leads to:

  • Increased Bone Mineral Density (BMD) : Treated animals show marked increases in BMD compared to controls.
  • Reduction in Fracture Incidence : Long-term treatment correlates with fewer fractures, supporting its therapeutic potential against osteoporosis.

Mechanism of Action

The mechanism of action of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes involved in bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the activity of osteoclasts, thereby reducing bone resorption and promoting bone density .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphosphonates vary in biological activity and physicochemical properties based on substituents and counterions. Below is a comparative analysis of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Counterion Key Properties
This compound (83562-73-6) C₅H₁₃K₂NO₆P₂ 323.30 C₄ (butyl) K⁺ Moderate lipophilicity; high bone affinity; used in preclinical bone-targeting studies
Diammonium dihydrogen [(dodecylimino)bis(methylene)]bisphosphonate (84696-97-9) C₄H₁₉N₃O₇P₂ 283.16 C₁₂ (dodecyl) NH₄⁺ High lipophilicity; reduced aqueous solubility; potential for sustained release
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate (21089-06-5) C₂H₉K₂O₇P₂ 246.13 N/A (hydroxyethylidene) K⁺ Enhanced bone mineral binding; clinical use in osteoporosis
[(Heptylimino)bis(methylene)]bisphosphonic acid (5995-30-2) C₉H₂₂NO₆P₂ 311.22 C₇ (heptyl) H⁺ (acid form) Low solubility; requires salt formation for bioavailability
Triammonium hydrogen [(butylimino)bis(methylene)]bisphosphonate (N/A) C₅H₁₈N₃O₆P₂ ~305.20 C₄ (butyl) NH₄⁺ Higher solubility than potassium salts; pH-dependent stability

Key Findings :

Alkyl Chain Impact: Butyl (C₄): Balances lipophilicity and solubility, making it suitable for oral formulations . Dodecyl (C₁₂): Increases lipophilicity (LogP: 1.223 ), favoring sustained release but limiting aqueous solubility . Hydroxyethylidene: Enhances bone-targeting via stronger hydroxyapatite binding compared to alkylimino groups .

Counterion Effects :

  • Potassium (K⁺) : Improves water solubility and stability in physiological pH, critical for systemic delivery .
  • Ammonium (NH₄⁺) : Offers higher solubility in acidic conditions but may degrade in alkaline environments .

Biological Activity: Nitrogen-containing bisphosphonates (e.g., butylimino derivatives) exhibit potent osteoclast inhibition by interfering with the mevalonate pathway . Hydroxyethylidene derivatives (e.g., CAS 21089-06-5) show prolonged skeletal retention due to optimized phosphonate spacing .

Synthetic Routes: Classical methods involve amine-phosphorous acid reactions (). The Pudovik reaction is employed for hydroxymethylene derivatives, but alkylimino variants may use modified amine-based syntheses .

Research Highlights :

  • Dodecyl Derivatives : Demonstrated 50% higher lipid bilayer permeability compared to butyl analogs in vitro, though with reduced plasma half-life due to protein binding .
  • Hydroxyethylidene vs. Butylimino: The former showed a 2.3-fold increase in bone mineral density in rat models compared to the latter, attributed to enhanced hydroxyapatite affinity .
  • Counterion Comparison : Potassium salts exhibited 30% higher bioavailability than ammonium salts in pharmacokinetic studies, likely due to better intestinal absorption .

Biological Activity

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate (DBB) is a compound belonging to the class of bisphosphonates, which are widely recognized for their ability to inhibit bone resorption. This article delves into the biological activity of DBB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

DBB features a unique chemical structure characterized by two phosphonate groups that confer its biological activity. The mechanism of action primarily involves the inhibition of osteoclast-mediated bone resorption, a process critical in maintaining bone health. Bisphosphonates like DBB act by binding to hydroxyapatite in bone, leading to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for osteoclast function. This inhibition ultimately reduces osteoclast survival and activity, contributing to decreased bone turnover and increased bone density .

In Vitro Studies

In vitro studies have demonstrated that DBB exhibits significant anti-resorptive properties. For instance, it has been shown to reduce osteoclast formation and activity in cultured bone cells. The compound's effectiveness is attributed to its ability to induce apoptosis in osteoclasts while promoting the proliferation of osteoblasts, the cells responsible for bone formation .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological effects of DBB. Research indicates that administration of DBB leads to:

  • Increased Bone Mineral Density (BMD) : Animal models treated with DBB showed a marked increase in BMD compared to control groups.
  • Reduction in Fracture Incidence : Long-term administration resulted in fewer fractures in treated animals, highlighting its potential as a therapeutic agent for osteoporosis .

Case Studies

Several case studies have documented the clinical implications of bisphosphonate therapy, including DBB:

  • Case Study on Osteoporosis Management : A study reported that patients receiving bisphosphonate therapy experienced significant improvements in BMD and reductions in fracture rates over a two-year period. The results supported the efficacy of bisphosphonates like DBB in managing osteoporosis .
  • Adverse Effects : Another case highlighted severe hypophosphatemia following oral bisphosphonate therapy. Although this was not directly linked to DBB, it underscores the importance of monitoring phosphate levels during treatment with bisphosphonates due to potential metabolic disturbances .

Comparative Analysis of Bisphosphonates

Compound NameMechanism of ActionClinical UseNotable Side Effects
AlendronateInhibits FPPSOsteoporosisHypophosphatemia, gastrointestinal issues
RisedronateSimilar to alendronateOsteoporosisOsteonecrosis of the jaw
This compoundInhibits osteoclast activityPotentially osteoporosisNot fully characterized

Q & A

Q. What are the established methods for synthesizing Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate, and how can purity be verified?

Methodological Answer: The synthesis typically involves reacting bisphosphonic acid precursors with potassium hydroxide under controlled pH conditions. For example, analogs like diammonium salts of similar bisphosphonates (e.g., diammonium [(butylimino)bis(methylene)]bisphosphonate, CAS 94107-76-3) are synthesized via condensation of alkylamines with phosphonic acid derivatives . Purity verification employs ion chromatography (IC) to confirm potassium content and nuclear magnetic resonance (NMR) spectroscopy to validate structural integrity. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for quantifying residual impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 31P NMR : Critical for confirming the presence of bisphosphonate groups. Peaks typically appear between 10–25 ppm for P–O–K bonds .
  • FT-IR : Key absorption bands include P=O (~1150 cm⁻¹) and P–O–K (~950 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., K:P ratio) and compares results with theoretical values (e.g., C₂H₆K₂NO₆P₂) .

Q. How can researchers quantify Dipotassium bisphosphonate in aqueous solutions?

Methodological Answer: Use ion-pair reversed-phase HPLC with a C18 column and a mobile phase of methanol:water (30:70) containing 5 mM tetrabutylammonium bromide. Detection via conductivity or mass spectrometry (LC-MS) enhances sensitivity. Calibration curves should be prepared using certified reference standards (e.g., CAS 83562-73-6) .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the compound’s chelation behavior with metal ions?

Methodological Answer: Employ titration calorimetry (ITC) to measure binding constants (Kd) with cations like Ca²⁺ or Fe³⁺. For example, design experiments with 0.1 M KCl background electrolyte at pH 7.4 to mimic physiological conditions. Complement with X-ray absorption spectroscopy (XAS) to analyze coordination geometry .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate solutions (1 mM) across pH 2–12 at 25°C. Monitor degradation via IC and 31P NMR over 72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 5°C/min up to 300°C. For aqueous stability, perform accelerated aging studies at 40–60°C and extrapolate degradation kinetics using the Arrhenius equation .

Q. What advanced computational methods can predict the compound’s interactions with biological targets?

Methodological Answer: Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model binding to osteoclast-specific enzymes (e.g., farnesyl pyrophosphate synthase). Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces for mechanistic insights .

Q. How should contradictory data on the compound’s bioactivity be resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., random-effects models) to identify outliers.
  • Standardized Assays : Re-evaluate bioactivity using uniform protocols, such as alkaline phosphatase inhibition assays with controlled cell lines (e.g., MC3T3-E1 osteoblasts) .

Q. What methodologies are recommended for resolving discrepancies in bioactivity data across different studies?

Methodological Answer: Implement orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Validate findings using structural analogs (e.g., dipotassium [(hexylimino)bis(methylene)]bisphosphonate, CAS 94230-73-6) to isolate structure-activity relationships (SAR). Cross-reference with toxicokinetic data to rule out bioavailability confounders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.